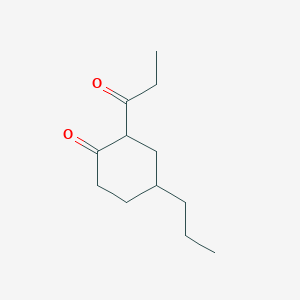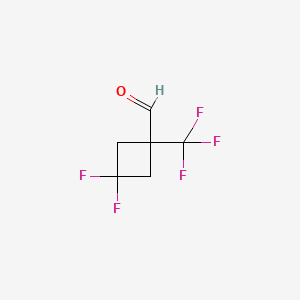
3-((4-Nitrophenyl)thio)propanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-Nitrophenyl)thio)propanal is an organic compound with the molecular formula C9H9NO3S. It is characterized by the presence of a nitrophenyl group attached to a thioether linkage, which is further connected to a propanal group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Nitrophenyl)thio)propanal typically involves the reaction of 4-nitrothiophenol with 3-chloropropanal under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the thiol group of 4-nitrothiophenol attacks the electrophilic carbon of the chloropropanal, resulting in the formation of the thioether linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
3-((4-Nitrophenyl)thio)propanal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt)
Major Products Formed
Oxidation: 3-((4-Nitrophenyl)thio)propanoic acid
Reduction: 3-((4-Aminophenyl)thio)propanal
Substitution: Various thioether derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
3-((4-Nitrophenyl)thio)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive functional groups.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-((4-Nitrophenyl)thio)propanal involves its reactive functional groups. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to enzyme inhibition or protein modification. The nitro group can undergo reduction to form an amino group, which can further interact with biological targets. The thioether linkage provides stability and can participate in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Nitrophenyl)propanal: Similar structure but lacks the thioether linkage.
4-Nitrothiophenol: Contains the nitrophenyl and thiol groups but lacks the propanal group.
Uniqueness
3-((4-Nitrophenyl)thio)propanal is unique due to the presence of both the nitrophenyl and thioether groups, which provide a combination of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Eigenschaften
Molekularformel |
C9H9NO3S |
|---|---|
Molekulargewicht |
211.24 g/mol |
IUPAC-Name |
3-(4-nitrophenyl)sulfanylpropanal |
InChI |
InChI=1S/C9H9NO3S/c11-6-1-7-14-9-4-2-8(3-5-9)10(12)13/h2-6H,1,7H2 |
InChI-Schlüssel |
VULOFWUUQLRYLU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


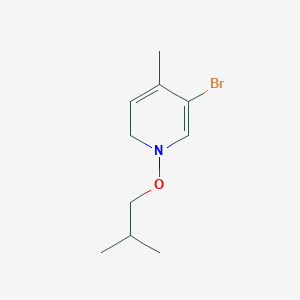
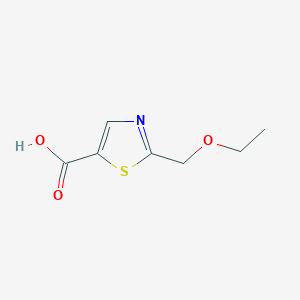


![2-Amino-2-{spiro[3.3]heptan-2-yl}aceticacid](/img/structure/B13638460.png)
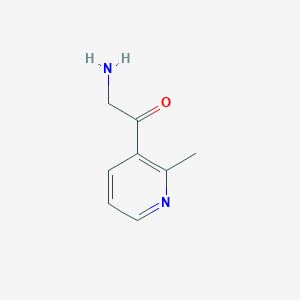
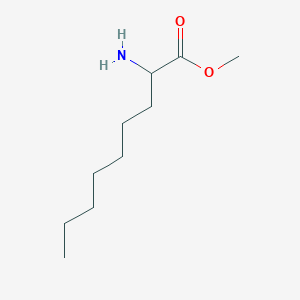
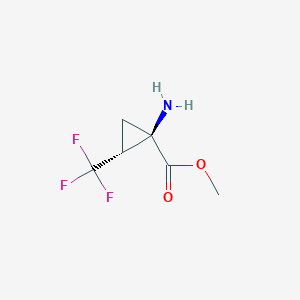

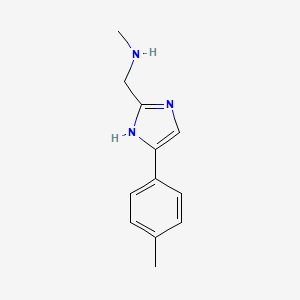
![2,2,6,6-Tetramethyl-4-[3-(trimethylammonio)propoxy]-1-piperidinyloxy chloride](/img/structure/B13638493.png)
